molecular formula C11H10N2O B8419743 2-methyl-6,7-dihydrocyclopenta[e]indazol-8(2H)-one

2-methyl-6,7-dihydrocyclopenta[e]indazol-8(2H)-one

Cat. No.: B8419743
M. Wt: 186.21 g/mol
InChI Key: GTOMPKJOQGXWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6,7-dihydrocyclopenta[e]indazol-8(2H)-one is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-methyl-6,7-dihydrocyclopenta[e]indazol-8-one

InChI

InChI=1S/C11H10N2O/c1-13-6-8-9(12-13)4-2-7-3-5-10(14)11(7)8/h2,4,6H,3,5H2,1H3

InChI Key

GTOMPKJOQGXWFE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=CC3=C2C(=O)CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 60% sodium hydride (145 mg, 3.62 mmol) in tetrahydrofuran (10 mL) were added a solution of methyl 5-(3-methoxy-3-oxopropyl)-2-methyl-2H-indazole-4-carboxylate (500 mg, 1.81 mmol) in tetrahydrofuran (10 mL) and methanol (1 drop), and the mixture was heated under reflux for 3 hr. The reaction solution was concentrated to dryness to give yellow-brown crystals. The obtained crystals were gradually added to 12M hydrochloric acid (5 mL) heated to 100° C., and the mixture was stirred for 4 hr. The reaction solution was neutralized with 8M aqueous sodium hydroxide solution, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate) to give the title compound (285 mg, yield 85%).
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
methyl 5-(3-methoxy-3-oxopropyl)-2-methyl-2H-indazole-4-carboxylate
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
85%

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